molecular formula C9H6BrNO2 B2862226 7-Bromo-1-methylindoline-2,3-dione CAS No. 906660-35-3

7-Bromo-1-methylindoline-2,3-dione

Cat. No. B2862226
CAS RN: 906660-35-3
M. Wt: 240.056
InChI Key: VEPFHSOGCBTTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.06 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 7-Bromo-1-methylindoline-2,3-dione is 1S/C9H6BrNO2/c1-11-7-5 (8 (12)9 (11)13)3-2-4-6 (7)10/h2-4H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Pharmaceutical Synthesis

Indoline-1,3-dione derivatives have gained significant attention for their potential use in pharmaceutical synthesis . They have been found in many important synthetic drug molecules, which have shown promising results for treatment and bind with high affinity to multiple receptors .

Herbicides

These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.

Colorants and Dyes

Indoline-1,3-dione derivatives have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.

Polymer Additives

These compounds have found use as additives in polymers . They can enhance the properties of the polymers, making them more suitable for various applications.

Organic Synthesis

Indoline-1,3-dione derivatives play a crucial role in organic synthesis . They can undergo various chemical reactions, making them versatile building blocks in the synthesis of complex organic compounds.

Photochromic Materials

These compounds have been used in the development of photochromic materials . These are materials that change color in response to light, and indoline-1,3-dione derivatives contribute to this property.

Safety and Hazards

The compound has several hazard statements including H302, H315, and H319 . Precautionary statements include P261, P302+P352, and P305+P351+P338 . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods and exploring the biological applications of 7-Bromo-1-methylindoline-2,3-dione and similar compounds.

properties

IUPAC Name

7-bromo-1-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPFHSOGCBTTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Br)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-methylindoline-2,3-dione

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